molecular formula C6H15ClN2O2 B2481311 3-aminopropyl N,N-dimethylcarbamate hydrochloride CAS No. 2260933-08-0

3-aminopropyl N,N-dimethylcarbamate hydrochloride

Cat. No.: B2481311
CAS No.: 2260933-08-0
M. Wt: 182.65
InChI Key: LUHYDHLLMGSFTQ-UHFFFAOYSA-N
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Description

3-aminopropyl N,N-dimethylcarbamate hydrochloride is a chemical compound with the molecular formula C6H14N2O2·HCl and a molecular weight of 182.65 g/mol . This compound is known for its versatile properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminopropyl N,N-dimethylcarbamate hydrochloride typically involves the reaction of 3-aminopropanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-aminopropyl N,N-dimethylcarbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-aminopropyl N,N-dimethylcarbamate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-aminopropyl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-aminopropyl N,N-diethylcarbamate hydrochloride
  • 3-aminopropyl N,N-dimethylcarbamate
  • 3-aminopropyl N,N-dimethylcarbamate sulfate

Uniqueness

3-aminopropyl N,N-dimethylcarbamate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .

Properties

IUPAC Name

3-aminopropyl N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-8(2)6(9)10-5-3-4-7;/h3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHYDHLLMGSFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260933-08-0
Record name 3-aminopropyl N,N-dimethylcarbamate hydrochloride
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